Methyl 5-hydroxynicotinate
Overview
Description
Methyl 5-hydroxynicotinate, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 605540. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemical Synthesis and Organic Chemistry
Methyl 5-hydroxynicotinate has been utilized in organic chemistry for synthesizing various complex structures. For instance, N-Methylation of this compound and subsequent reactions with dienes have led to the formation of (4+3) cycloadducts. These reactions show high regioselectivity and provide a pathway to create bicyclic nitrogenous structures resembling natural alkaloids (Fu et al., 2017).
2. Biochemistry and Enzyme Studies
In biochemistry, this compound has been a subject of study in enzyme reactions. For instance, research on MHPC (2-methyl-3-hydroxypyridine-5-carboxylic acid) oxygenase with N-methyl-5-hydroxynicotinic acid (NMHN) provided insights into the binding modes and protonation status of substrates during enzyme catalysis. This research offers valuable information on the chemical behavior of related compounds in biochemical pathways (Chaiyen et al., 1997).
3. Epigenetics and DNA Modification
Although not directly related to this compound, studies involving the detection and quantification of 5-hydroxymethylcytosine (5hmC) in DNA have been significant in epigenetics. These studies explore the role of 5hmC in DNA demethylation and its impact on gene expression and cellular differentiation. Techniques like high-throughput sequencing have been used to explore 5hmC dynamics in various biological contexts (Booth et al., 2012).
4. Pharmacology and Drug Development
Research in pharmacology has explored the conversion and interaction of compounds like this compound. For example, Wenkert et al. (1970) investigated the synthesis of compounds related to the Iboga-Voacanga series of indole alkaloids, using methyl 5-formylnicotinate, which is structurally related to this compound. Such studies contribute to the development of novel pharmaceutical compounds and the understanding of their mechanisms of action (Wenkert et al., 1970).
Safety and Hazards
Methyl 5-hydroxynicotinate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .
Mechanism of Action
Target of Action
Methyl 5-hydroxynicotinate is an intermediate used to prepare selective cyclooxygenase-2 inhibitors . It is also used to prepare imino sugars as inhibitors of liver glycogen phosphorylase . These targets play crucial roles in inflammation and glucose metabolism, respectively.
Mode of Action
For instance, as a cyclooxygenase-2 inhibitor, it may prevent the production of prostaglandins, which are involved in inflammation .
Biochemical Pathways
This compound is involved in the biochemical pathways of cyclooxygenase-2 and liver glycogen phosphorylase. By inhibiting these enzymes, it can affect the production of prostaglandins and the breakdown of glycogen, respectively . This can lead to reduced inflammation and altered glucose metabolism.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets. As a cyclooxygenase-2 inhibitor, it could reduce inflammation by decreasing prostaglandin production . As an inhibitor of liver glycogen phosphorylase, it could affect glucose metabolism by altering glycogen breakdown .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 5-hydroxynicotinate are not fully understood yet. It is known to interact with various enzymes and proteins in the body. For instance, it is used in the preparation of selective cyclooxygenase-2 inhibitors , suggesting that it may interact with the enzyme cyclooxygenase-2
Cellular Effects
Given its role in the preparation of selective cyclooxygenase-2 inhibitors , it may influence cell function by modulating the activity of this enzyme
Molecular Mechanism
It is known to be involved in the preparation of selective cyclooxygenase-2 inhibitors , suggesting that it may exert its effects at the molecular level by interacting with this enzyme
Properties
IUPAC Name |
methyl 5-hydroxypyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJSHOHQQHACLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326624 | |
Record name | Methyl 5-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-22-4 | |
Record name | Methyl 5-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-hydroxypyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 5-hydroxynicotinate enable the synthesis of complex bicyclic structures?
A1: this compound serves as a precursor to a reactive intermediate, the N-alkyl oxidopyridinium ion. [] This intermediate is formed by first performing an N-methylation of this compound, followed by treatment with a base like triethylamine. The resulting N-alkyl oxidopyridinium ion can then undergo a (4+3) cycloaddition reaction with a diene molecule. This reaction proceeds through a concerted mechanism, meaning the diene adds to the oxidopyridinium ion in a single step. [] This process allows for the rapid and efficient construction of bicyclic nitrogenous structures, which are common motifs found in many natural alkaloids. []
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